

Spectroscopic Profile of 6-Methoxyquinoline-4-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxyquinoline-4-carbaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **6-Methoxyquinoline-4-carbaldehyde** (C₁₁H₉NO₂; Molecular Weight: 187.19 g/mol).^{[1][2]} Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted mass spectrometry data alongside expected ranges for NMR and IR spectroscopy based on the analysis of similar chemical structures. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for **6-Methoxyquinoline-4-carbaldehyde**.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of a compound and its fragments, confirming its molecular weight and offering insights into its structure. The predicted mass spectrometry data for various adducts of **6-Methoxyquinoline-4-carbaldehyde** is presented below.^[3]

Adduct	Predicted m/z
[M+H] ⁺	188.07060
[M+Na] ⁺	210.05254
[M-H] ⁻	186.05604
[M+NH ₄] ⁺	205.09714
[M+K] ⁺	226.02648
[M] ⁺	187.06277
[M] ⁻	187.06387

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for **6-Methoxyquinoline-4-carbaldehyde** is not readily available, the expected chemical shifts can be estimated based on the functional groups present (quinoline ring, methoxy group, and aldehyde group).

¹H NMR (Proton NMR)

Proton	Expected Chemical Shift (ppm)	Multiplicity
Aldehyde (-CHO)	9.5 - 10.5	Singlet
Aromatic (Quinoline)	7.0 - 9.0	Multiplets
Methoxy (-OCH ₃)	3.8 - 4.2	Singlet

¹³C NMR (Carbon-13 NMR)

Carbon	Expected Chemical Shift (ppm)
Aldehyde (C=O)	190 - 200
Aromatic (Quinoline)	110 - 160
Methoxy (-OCH ₃)	55 - 65

Infrared (IR) Spectroscopy

The IR spectrum reveals the vibrational frequencies of functional groups within the molecule. The expected characteristic absorption bands for **6-Methoxyquinoline-4-carbaldehyde** are listed below.

Functional Group	Expected Absorption Band (cm ⁻¹)
C=O Stretch (Aldehyde)	1680 - 1710
C-H Stretch (Aldehyde)	2700 - 2850 (often two bands)
C=C Stretch (Aromatic)	1500 - 1600
C-O Stretch (Methoxy)	1000 - 1300
C-H Bending (Aromatic)	750 - 900

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of quinoline carbaldehyde derivatives, based on standard laboratory practices for this class of compounds.^{[4][5]}

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Methoxyquinoline-4-carbaldehyde** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ^1H NMR and 100 MHz or higher for ^{13}C NMR.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Integrate the peaks to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum to simplify the spectrum to singlets for each unique carbon.
 - Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-220 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

IR Spectroscopy

- Sample Preparation:
 - For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
 - Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).

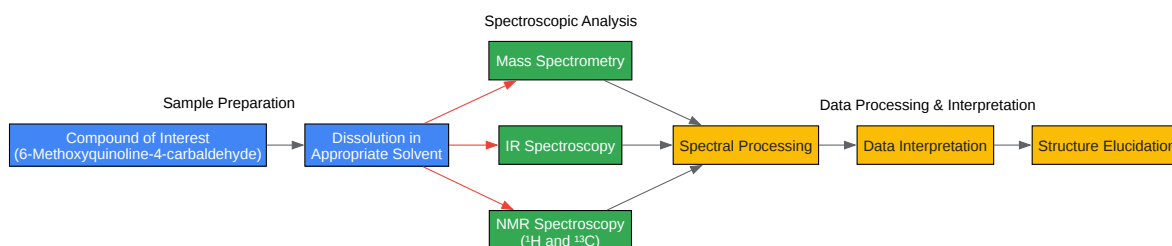
- Record the spectrum of the sample over the mid-IR range (typically 4000-400 cm^{-1}).
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.
- Data Acquisition (using LC-MS with ESI):
 - Introduce the sample solution into the ESI source via direct infusion or after separation on an LC column.
 - Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-500 amu).
 - Acquire data in both positive and negative ion modes to observe different adducts.
 - High-resolution mass spectrometry can be employed to determine the exact mass and confirm the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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References

- 1. 6-Methoxyquinoline-4-carboxaldehyde | C₁₁H₉NO₂ | CID 219312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methoxyquinoline-4-carboxaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - 6-methoxyquinoline-4-carboxaldehyde (C₁₁H₉NO₂) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]

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